Stereoisomer-Dependent Adjuvant Efficacy: S- vs. R-FSL-1 in MUC1 Antitumor Vaccines
When incorporated into a MUC1-based antitumor vaccine construct (FSL-1), the (R)-stereoisomer (derived from Fmoc-(R)-Pam2Cys-OH) exhibited a better adjuvant effect than the (S)-stereoisomer (derived from Fmoc-(S)-Pam2Cys-OH), as evidenced by higher antibody titers and enhanced cytokine production [1]. This demonstrates that stereochemistry is a critical procurement parameter, as the (S)-enantiomer, while active, does not match the efficacy of the (R)-enantiomer in this specific immunological context.
| Evidence Dimension | Adjuvant efficacy (qualitative ranking) |
|---|---|
| Target Compound Data | S-FSL-1 (derived from Fmoc-(S)-Pam2Cys-OH) |
| Comparator Or Baseline | R-FSL-1 (derived from Fmoc-(R)-Pam2Cys-OH) |
| Quantified Difference | R-FSL-1 showed a better adjuvant effect than S-FSL-1 (qualitative ranking based on antibody titers and cytokine production). |
| Conditions | In vivo murine immunization with MUC1 glycopeptide conjugates. |
Why This Matters
Procuring the correct stereoisomer is essential for achieving optimal adjuvant activity in vaccine development, as the (S)-enantiomer may yield suboptimal immune responses.
- [1] Liu Y, et al. Design, Synthesis, and Preliminary Immunological Studies of MUC1-Based Antitumor Vaccines Adjuvanted with R- and S‑FSL‑1. ChemRxiv. 2020. View Source
